![molecular formula C22H21N5O4S B12157777 N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157777.png)
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, a furan ring, and a pyridine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the triazole derivative with the 3,5-dimethoxyphenyl group using a sulfanyl linkage, typically facilitated by thiol reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are common reagents for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities that can be leveraged for therapeutic applications:
Antimicrobial Activity
A study evaluating triazole derivatives similar to this compound reported notable antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Potential
The compound has been tested for its cytotoxic effects on human cancer cell lines. Notably, it exhibited IC50 values between 5 to 15 µM against breast cancer cells (MCF7), indicating promising anticancer activity . This suggests that the compound may serve as a lead structure for developing new anticancer drugs.
Antifungal Activity
In related research on triazole derivatives, compounds with similar structures showed enhanced antifungal activity against strains of Candida, with MIC values ≤ 25 µg/mL. This highlights the potential of this compound in treating fungal infections, especially in immunocompromised patients .
Case Study 1: Antimicrobial Testing
In a comparative study of various triazole derivatives, N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide was found to have significant activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Activity
A series of experiments demonstrated that this compound could inhibit the proliferation of MCF7 breast cancer cells effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound’s multiple aromatic rings and heteroatoms suggest it could engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its combination of triazole, furan, and pyridine rings.
This compound: Similar compounds might include those with different substituents on the triazole ring or variations in the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound noted for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by research findings and case studies.
Structural Characteristics
The compound features a triazole ring , which is often linked to diverse biological activities in medicinal chemistry. Its structure includes:
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Furan-pyridine hybrid : Suggests possible interactions with biological targets.
- Sulfanyl acetamide moiety : May influence the compound's pharmacological profile.
The molecular formula is C18H20N4O4S with a specific arrangement that allows for various modifications to enhance its biological activity.
Biological Activities
Research indicates that compounds with triazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. This compound's unique structure could enhance its potency compared to other triazoles.
- Anticancer Properties : Studies suggest that the incorporation of specific functional groups can lead to increased cytotoxicity against cancer cell lines. For instance, compounds similar to this one have demonstrated activity against breast and colon cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Triazole derivatives are known to inhibit enzymes like cytochrome P450, which could be relevant for drug metabolism.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Competitive inhibition of metabolic enzymes |
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives indicated that modifications to the phenyl ring significantly enhanced cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The presence of the dimethoxyphenyl group was crucial for improving activity through enhanced binding affinity to target sites on cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of triazole compounds against various pathogens. The results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating infections .
Properties
Molecular Formula |
C22H21N5O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O4S/c1-29-18-10-16(11-19(12-18)30-2)24-20(28)14-32-22-26-25-21(15-5-7-23-8-6-15)27(22)13-17-4-3-9-31-17/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
JAHJACHBZJBQES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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